molecular formula C20H29BrN2O5 B3970514 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

Katalognummer B3970514
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: RDMVSARSTRLJLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Wissenschaftliche Forschungsanwendungen

4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. In addition, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine. The compound has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain in animal models.

Wirkmechanismus

The exact mechanism of action of 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is not fully understood, but it is believed to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Vorteile Und Einschränkungen Für Laborexperimente

4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has several advantages for use in lab experiments. The compound has been shown to be highly selective for the dopamine D3 receptor and has minimal affinity for other receptors. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological conditions. However, this compound has some limitations, including its relatively low potency and the fact that it is not highly soluble in water.

Zukünftige Richtungen

There are several future directions for research on 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is the potential use of the compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of this compound for this indication. Another area of interest is the potential use of this compound in the treatment of chronic pain. Additional studies are needed to determine the safety and efficacy of the compound in human subjects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects, and has been investigated for its potential use in the treatment of drug addiction and chronic pain. While the exact mechanism of action of this compound is not fully understood, the compound has been shown to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its optimal dosing and administration for various indications.

Eigenschaften

IUPAC Name

4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVSARSTRLJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 2
Reactant of Route 2
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 3
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 4
Reactant of Route 4
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 5
Reactant of Route 5
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.